molecular formula C13H14N2O2 B14060818 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

Cat. No.: B14060818
M. Wt: 230.26 g/mol
InChI Key: JWBDGWJVHFRULD-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a tetrahydropyran ring attached to an indazole core, with an aldehyde functional group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.

    Formylation: The aldehyde group can be introduced at the 3-position of the indazole ring through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylic acid.

    Reduction: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The indazole core may also interact with specific binding sites, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester.
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester.

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde is unique due to the presence of both the indazole core and the tetrahydropyran ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(oxan-2-yl)indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-9-11-10-5-1-2-6-12(10)15(14-11)13-7-3-4-8-17-13/h1-2,5-6,9,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBDGWJVHFRULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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